

2-(2-Bromophenyl)-1H-benzimidazole physical and chemical properties

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)-1H-benzimidazole

Cat. No.: B1266510

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(2-Bromophenyl)-1H-benzimidazole**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.^{[1][2]} This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and illustrates its relevance in various research and development applications.

Chemical Identity and Structure

2-(2-Bromophenyl)-1H-benzimidazole is an aromatic organic compound featuring a benzimidazole core substituted with a 2-bromophenyl group.^[1] The presence of the fused benzene and imidazole rings, along with the bromophenyl moiety, imparts unique electronic and steric characteristics that influence its reactivity and biological activity.^{[1][2]}

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(2-bromophenyl)-1H-benzimidazole [3]
CAS Number	13275-42-8 [1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₉ BrN ₂ [1] [2] [3]
SMILES	C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br [3]
InChI	InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) [1] [3]

| InChIKey | KOXRUUGKLDCECO-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#) |

Physicochemical Properties

The physical and chemical properties of **2-(2-Bromophenyl)-1H-benzimidazole** are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	273.13 g/mol	[2] [3] [5]
Appearance	White to yellow to orange powder to crystal	[2]
Melting Point	235-240 °C [4] [5]	239-243 °C [2]
Boiling Point	446.6 °C at 760 mmHg [4]	(Predicted) 446.6±47.0 °C [5]
Density	1.546 g/cm ³	[4]
pKa	(Predicted) 11.10±0.10	[5]
Flash Point	223.9 °C	[4]
Vapor Pressure	3.61E-08 mmHg at 25°C	[4]
Refractive Index	1.708	[4]

| Solubility | Sparingly soluble in ether. Practically insoluble in benzene and petroleum ether. Soluble in alcohol, aqueous solutions of acids, and strong alkalis. ||[\[6\]](#) |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **2-(2-Bromophenyl)-1H-benzimidazole**.

Table 3: Spectroscopic Data Summary

Technique	Key Data Points
¹ H NMR	A singlet corresponding to the N-H proton is observed in the downfield region (around δ 12.73–12.90 ppm in DMSO).[7] Aromatic protons appear in the region of δ 7.2–8.3 ppm.[8]
¹³ C NMR	Characteristic peaks for the aromatic carbons of the benzimidazole and bromophenyl rings are observed.
FT-IR (KBr)	N-H stretching vibrations are typically observed. C=N and C=C stretching absorptions are also present.[7]

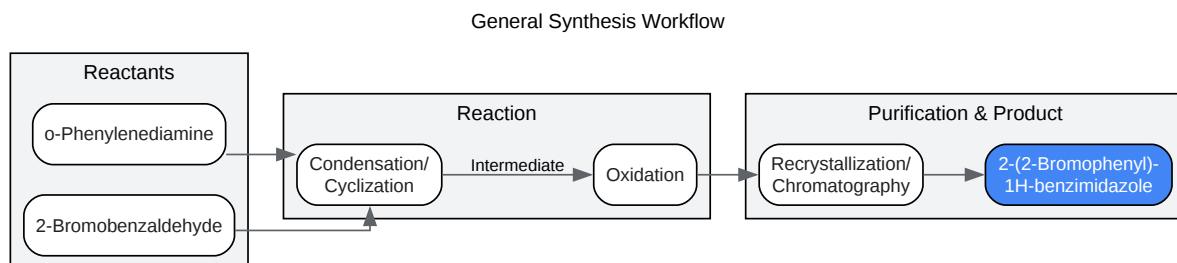
| Mass Spectrometry (GC-MS) | The molecular ion peak is a key feature.[3][9] Fragmentation patterns are consistent with the benzimidazole structure.[10] |

Experimental Protocols

4.1. Synthesis

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[11][12]

Experimental Workflow: Synthesis of **2-(2-Bromophenyl)-1H-benzimidazole**



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Caption: A generalized workflow for the synthesis of **2-(2-Bromophenyl)-1H-benzimidazole**.

Methodology:

- Condensation: o-Phenylenediamine is reacted with 2-bromobenzaldehyde in a suitable solvent. This reaction can be catalyzed by an acid or proceed under thermal conditions.
- Oxidation: The intermediate dihydride is oxidized to the aromatic benzimidazole. This can be achieved using various oxidizing agents or by air oxidation.
- Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure **2-(2-Bromophenyl)-1H-benzimidazole**.

4.2. Characterization

The synthesized compound is characterized using standard analytical techniques to confirm its structure and purity.

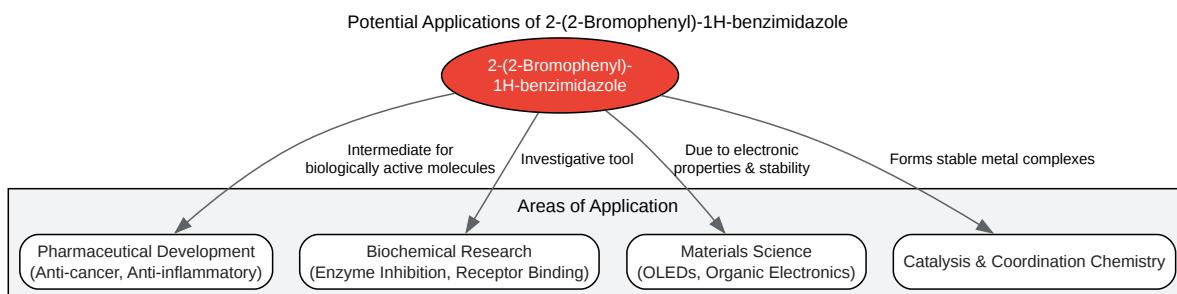
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded to elucidate the chemical structure.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
- Melting Point Analysis: The melting point is determined to assess the purity of the synthesized compound.

Applications and Biological Relevance

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[\[12\]](#)[\[13\]](#)[\[14\]](#) **2-(2-Bromophenyl)-1H-**

benzimidazole serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Logical Relationship: Potential Applications



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Caption: Potential research and development applications stemming from the core compound.

- Pharmaceutical Development: This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.[2] The benzimidazole core is found in numerous FDA-approved drugs.[15]
- Biochemical Research: It is utilized in studies investigating enzyme inhibition and receptor binding, providing insights into molecular interactions and potential therapeutic pathways.[2]
- Materials Science: Its stability and electronic characteristics make it suitable for applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[2]
- Catalysis: The ability of **2-(2-Bromophenyl)-1H-benzimidazole** to form stable complexes with various metals opens avenues for its use in catalysis and coordination chemistry.[2]

Safety and Handling

2-(2-Bromophenyl)-1H-benzimidazole should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed [3]
H315	Causes skin irritation [3]
H318	Causes serious eye damage [3]
H335	May cause respiratory irritation [3]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.

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